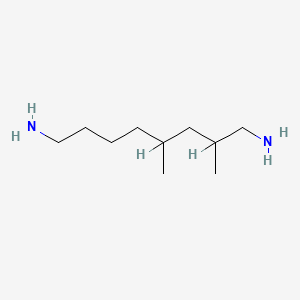
3-Pyridineethanol, 3-methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Pyridineethanol, 3-methanesulfonate is an organic compound with the molecular formula C8H11NO3S. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound is characterized by the presence of a pyridine ring attached to an ethyl group, which is further connected to a methanesulfonate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridineethanol, 3-methanesulfonate typically involves the reaction of 2-(pyridin-3-yl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
2-(Pyridin-3-yl)ethanol+Methanesulfonyl chloride→2-(Pyridin-3-yl)ethyl methanesulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
化学反应分析
Types of Reactions
3-Pyridineethanol, 3-methanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can react with this compound under mild conditions to replace the methanesulfonate group.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the pyridine ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the pyridine ring.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation of the pyridine ring can lead to the formation of pyridine N-oxide.
Reduction Products: Reduction of the pyridine ring can yield piperidine derivatives.
科学研究应用
3-Pyridineethanol, 3-methanesulfonate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 3-Pyridineethanol, 3-methanesulfonate involves the interaction of the methanesulfonate group with nucleophiles. The methanesulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The pyridine ring can also participate in various chemical reactions, contributing to the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants.
相似化合物的比较
Similar Compounds
- 2-(Pyridin-2-yl)ethyl methanesulfonate
- 2-(Pyridin-4-yl)ethyl methanesulfonate
- 2-(Pyridin-3-yl)ethyl tosylate
Uniqueness
3-Pyridineethanol, 3-methanesulfonate is unique due to the position of the pyridine ring and the nature of the methanesulfonate group. The position of the pyridine ring affects the compound’s reactivity and the types of reactions it can undergo. The methanesulfonate group is a strong leaving group, making the compound highly reactive in nucleophilic substitution reactions.
属性
分子式 |
C8H11NO3S |
|---|---|
分子量 |
201.25 g/mol |
IUPAC 名称 |
2-pyridin-3-ylethyl methanesulfonate |
InChI |
InChI=1S/C8H11NO3S/c1-13(10,11)12-6-4-8-3-2-5-9-7-8/h2-3,5,7H,4,6H2,1H3 |
InChI 键 |
YCCSZPAKMFCLRP-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OCCC1=CN=CC=C1 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-3-Amino-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B8751634.png)



![3,4-diphenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one](/img/structure/B8751665.png)


![1-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-bromoethanone](/img/structure/B8751685.png)



![2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic Acid](/img/structure/B8751709.png)
